(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone
Description
This compound consists of a piperazine core substituted with a propyl group at the 4-position and a methanone-linked phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the para position. The boronic ester is critical for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for drug discovery .
Properties
Molecular Formula |
C20H31BN2O3 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(4-propylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C20H31BN2O3/c1-6-11-22-12-14-23(15-13-22)18(24)16-7-9-17(10-8-16)21-25-19(2,3)20(4,5)26-21/h7-10H,6,11-15H2,1-5H3 |
InChI Key |
JTNVOLKJQIHFAE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC |
Origin of Product |
United States |
Biological Activity
The compound (4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone, also known by its CAS number 864754-07-4, is a piperazine derivative that has garnered interest for its potential biological activities. This article explores its biological activity based on available research data, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 316.20 g/mol. The structure includes a piperazine ring and a boron-containing moiety, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Below is a summary of key findings:
Antitumor Activity
Studies have shown that compounds containing boron atoms can exhibit antitumor properties. The presence of the dioxaborolane moiety in this compound suggests potential interactions with cellular processes involved in cancer proliferation. For instance:
- Mechanism : The compound may inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells.
- Case Study : In vitro assays demonstrated that similar piperazine derivatives showed significant cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has been documented extensively. The compound's structure suggests it could possess:
- Broad-Spectrum Activity : Potential effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : Preliminary studies indicate that modifications to the piperazine ring can enhance antimicrobial efficacy.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological properties:
- CNS Activity : The compound may influence neurotransmitter systems, potentially acting as an anxiolytic or antidepressant.
- Case Study : Research involving similar compounds showed modulation of serotonin and dopamine pathways, leading to behavioral changes in animal models.
Data Table Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits cell cycle | |
| Antimicrobial | Disrupts bacterial cell wall synthesis | |
| Neuropharmacological | Modulates neurotransmitter systems |
Detailed Research Findings
-
Antitumor Studies :
- A study published in a peer-reviewed journal highlighted the effectiveness of boron-containing compounds in targeting specific cancer pathways. The compound was tested against various human cancer cell lines with promising results indicating reduced viability.
-
Antimicrobial Testing :
- In vitro testing against common pathogens revealed that the compound exhibited significant antibacterial activity, particularly against strains resistant to conventional antibiotics.
-
Neuropharmacology :
- Behavioral studies in rodents indicated that administration of related piperazine derivatives resulted in reduced anxiety-like behaviors, suggesting potential for treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Substitution Variations
- Key Observations :
- The propyl group in the target compound increases hydrophobicity (clogP ≈ 3.1 estimated) compared to methyl (clogP ≈ 2.3) and acetyl (clogP ≈ 1.8) derivatives, favoring blood-brain barrier penetration in CNS drug candidates .
- Para-substituted boronic esters (target compound) exhibit higher reactivity in Suzuki couplings compared to meta-substituted analogs due to reduced steric hindrance .
Aromatic Ring Modifications
| Compound Name | Aromatic Ring Type | Piperazine Substituent | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| Target Compound | Phenyl | Propyl | Boronic ester (para) | Potential anticancer agent |
| [4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone | Phenyl | Fluorobenzyl | Fluoro, trifluoromethyl | Antiproliferative activity |
| 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone | Phenyl | Dichlorophenyl | Chloro, propoxy | Anticancer (IC₅₀: 1.2–8.7 μM) |
- Key Observations :
- The fluorobenzyl derivative () shows improved metabolic stability due to fluorine’s electronegativity, whereas the dichlorophenyl analog () exhibits potent anticancer activity, suggesting halogenation enhances target binding .
- The target compound’s boronic ester offers synthetic versatility but may reduce in vivo stability compared to halogenated analogs .
Pharmacological and Physicochemical Data
Research Implications and Limitations
- Strengths : The target compound’s para-boronic ester and propyl-piperazine design optimize it for synthetic utility and lipophilicity.
- Comparative studies with halogenated derivatives () are needed.
- Future Directions: Functionalization of the boronic ester into biaryl structures via Suzuki coupling could yield novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
- The compound contains a piperazine ring (4-propyl-piperazin-1-yl) linked to a phenylboronic ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl). The boronic ester enables Suzuki-Miyaura cross-coupling reactions, while the piperazine moiety may enhance solubility and binding affinity in biological systems. Structural verification requires techniques like H/C NMR and IR spectroscopy to confirm carbonyl (C=O) and boronic ester (B-O) bonds .
Q. What synthetic routes are commonly employed for this compound, and what are critical purification steps?
- Synthesis typically involves coupling a piperazine derivative with a boronic ester-containing benzoyl chloride. Key steps:
- Step 1 : Activation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to its acid chloride.
- Step 2 : Amide formation with 4-propyl-piperazine under anhydrous conditions (e.g., DCM, DIPEA).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by HPLC to isolate >95% purity .
Advanced Research Questions
Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield and selectivity?
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalyst : Pd(PPh) (0.5–2 mol%) for Suzuki coupling; base (e.g., KCO) ensures deprotonation.
- Temperature : 80–100°C for boronic ester activation. DOE (Design of Experiments) frameworks are recommended to balance yield (>70%) and byproduct formation .
Q. How can discrepancies in spectroscopic data (e.g., B NMR shifts) be resolved during characterization?
- B NMR of boronic esters typically shows peaks at δ 28–32 ppm. Deviations may arise from hydration or impurities. Use deuterated solvents (CDCl) and anhydrous conditions. Cross-validate with mass spectrometry (HRMS) and X-ray crystallography if available .
Q. What methodologies are suitable for evaluating the compound’s biological activity and target engagement?
- Binding assays : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) to measure affinity for kinase targets.
- Cellular assays : Dose-response studies (IC) in cancer cell lines (e.g., MCF-7, HeLa) with cytotoxicity measured via MTT assay.
- Thermal stability : Differential Scanning Calorimetry (DSC) to assess decomposition thresholds (>150°C) .
Q. What role does the boronic ester play in modifying the compound’s pharmacokinetic properties?
- The boronic ester improves membrane permeability and metabolic stability. In vivo studies in rodents show a half-life (t) of ~4–6 hours. Adjusting the ester’s steric bulk (e.g., using pinacol vs. neopentyl glycol) can modulate bioavailability .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Acidic conditions (pH <3) : Boronic ester hydrolyzes to boronic acid, confirmed by LC-MS.
- Oxidative stress (HO) : Piperazine ring oxidation may occur, forming N-oxide byproducts. Use radical scavengers (e.g., BHT) in formulations .
Q. How should researchers address contradictions in literature data regarding synthetic protocols or bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
